4-methyl-N-(2-nitrophenyl)sulfanylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-(2-nitrophenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-10-6-8-11(9-7-10)14-18-13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOCQDQMSWPLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280232 | |
| Record name | 4-methyl-N-(2-nitrophenyl)sulfanylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-32-5 | |
| Record name | NSC16034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-N-(2-nitrophenyl)sulfanylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl N 2 Nitrophenyl Sulfanylaniline
Retrosynthetic Analysis and Strategic Disconnections for the Sulfanylaniline Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-methyl-2-((2-nitrophenyl)thio)aniline, the most logical disconnection is at the C-S bond, which forms the diaryl sulfide (B99878) linkage. This leads to two primary retrosynthetic pathways:
Disconnection A: This pathway involves breaking the bond between the sulfur atom and the aniline (B41778) ring. This suggests a reaction between a nucleophilic sulfur species, 2-nitrothiophenol (B1584256) , and an electrophilic aniline derivative, such as 2-halo-4-methylaniline .
Disconnection B: Alternatively, the bond between the sulfur atom and the nitrophenyl ring can be disconnected. This implies a reaction between an electrophilic nitrophenyl species, like 1-halo-2-nitrobenzene , and a nucleophilic aniline-thiol derivative, such as 2-amino-5-methylbenzenethiol .
Both strategies converge on the formation of the same C-S bond but differ in the specific precursors required. Pathway A is often more practical due to the commercial availability and straightforward synthesis of the required building blocks.
Preparation of Key Precursors and Building Blocks
The success of the synthesis relies on the efficient preparation of the key intermediates identified in the retrosynthetic analysis.
A key precursor for Disconnection A is a halogenated derivative of 4-methylaniline (p-toluidine). The synthesis of 2-bromo-4-methylaniline is a well-established multi-step process. doubtnut.com
Protection of the Amine: The highly activating amino group of p-toluidine (B81030) is first protected to prevent unwanted side reactions and to control the regioselectivity of the subsequent halogenation. This is typically achieved by acetylation with acetic anhydride (B1165640) to form N-acetyl-p-toluidine. doubtnut.com
Bromination: The protected intermediate, N-acetyl-p-toluidine, is then brominated. The acetyl group directs the incoming bromine atom to the ortho position, yielding 2-bromo-N-acetyl-4-methylaniline. doubtnut.com
Deprotection: Finally, the acetyl group is removed by acid-catalyzed hydrolysis to reveal the desired product, 2-bromo-4-methylaniline. doubtnut.com
Other methods for preparing this precursor include the reduction of corresponding nitroarenes. chemicalbook.com
The other crucial components are either a nitrophenyl halide or a nitrothiophenol.
1-Chloro-2-nitrobenzene (B146284): This compound is a common industrial chemical, typically produced by the nitration of chlorobenzene (B131634) with a mixture of nitric acid and sulfuric acid. wikipedia.orgchemicalbook.com This reaction yields a mixture of isomers, from which 1-chloro-2-nitrobenzene can be separated.
2-Nitrothiophenol: This thiol can be synthesized from 1-chloro-2-nitrobenzene. A common laboratory method involves the reaction of 1-chloro-2-nitrobenzene with sodium disulfide (Na₂S₂), which displaces the chloride and forms di-orthonitrophenyl disulfide. wikipedia.org Subsequent reduction of the disulfide bond yields 2-nitrothiophenol.
C-S Bond Formation Strategies
With the precursors in hand, the final step is the formation of the diaryl sulfide C-S bond. Two powerful and widely used methods for this transformation are transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution.
The Ullmann condensation is a classic method for forming C-S bonds using a copper catalyst. wikipedia.orgorganic-chemistry.org In the context of synthesizing 4-methyl-2-((2-nitrophenyl)thio)aniline, this typically involves the reaction of 2-bromo-4-methylaniline with 2-nitrothiophenol .
The reaction is generally performed at elevated temperatures in a polar aprotic solvent, such as DMF or DMSO, and in the presence of a base (e.g., K₂CO₃) and a copper(I) catalyst, like copper(I) iodide (CuI). organic-chemistry.org The catalytic cycle is thought to involve the formation of a copper(I) thiolate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-S bond and regenerate the catalyst. rsc.orgresearchgate.netyoutube.com Modern advancements have introduced various ligands that can facilitate the reaction at lower temperatures and with higher efficiency. researchgate.net
Table 1: Representative Conditions for Ullmann-type C-S Coupling
| Aryl Halide | Thiol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Iodide | Aryl Thiol | CuI | K₂CO₃ | DMSO | 100 | 63-88 organic-chemistry.org |
| Aryl Halide | Aryl Thiol | Cu₂O | Ligand-dependent | DMSO | 80 | Good organic-chemistry.org |
| Aryl Iodide | Thiophenol | CuI (ligand-free) | Base | Various | Mild | Good organic-chemistry.org |
Nucleophilic aromatic substitution (SNAr) provides an alternative, often metal-free, route to diaryl sulfides. acsgcipr.org This reaction is viable when one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). acsgcipr.orgresearchgate.net
For the synthesis of the target molecule, the most effective SNAr strategy involves the reaction of a thiolate with an activated nitro-substituted aryl halide. Specifically, the thiolate of 2-amino-5-methylbenzenethiol can react with 1-chloro-2-nitrobenzene . The electron-withdrawing nitro group on the benzene (B151609) ring facilitates the attack of the nucleophilic thiolate, leading to the displacement of the chloride leaving group. bohrium.com
The reaction is typically carried out in a polar aprotic solvent like DMF, DMAC, or DMSO, with a base such as potassium carbonate or cesium carbonate to deprotonate the thiol. acsgcipr.orgresearchgate.net The rate of reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing groups on the aromatic ring. acsgcipr.org
Table 2: Key Features of SNAr for C-S Bond Formation
| Feature | Description |
| Mechanism | Two-step addition-elimination process via a Meisenheimer complex. acsgcipr.org |
| Substrate | Requires an electron-deficient aryl halide (e.g., with -NO₂ groups). bohrium.com |
| Nucleophile | Typically a thiolate anion (R-S⁻), generated from a thiol and a base. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, NMP) are preferred. acsgcipr.org |
| Base | Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. researchgate.netnih.gov |
Radical-Mediated Sulfanylation Protocols
The formation of the C-S bond in 4-methyl-N-(2-nitrophenyl)sulfanylaniline can be envisioned through radical-mediated processes. These methods offer an alternative to traditional transition-metal-catalyzed cross-coupling reactions and often proceed under mild conditions.
Recent advancements in photoredox catalysis have enabled the generation of sulfur-centered radicals from various precursors, which can then engage in C-S bond formation. rsc.orgacs.org For the synthesis of the target molecule, a plausible approach involves the generation of a 2-nitrophenylthiyl radical, which could then be coupled with 4-methylaniline. While direct photoredox-catalyzed N-S coupling to form sulfenamides has been reported, the analogous C-S bond formation to create diaryl thioethers is also well-established. acs.orgresearchgate.net
One potential pathway could involve the visible-light-induced cleavage of a suitable precursor, such as 2-nitrobenzenethiol or its corresponding disulfide, to generate the 2-nitrophenylthiyl radical. This radical could then be trapped by 4-methylaniline. The mechanism would likely involve the formation of an electron-donor-acceptor (EDA) complex, which upon photoexcitation, initiates the radical cascade. rsc.org The regioselectivity of the reaction on the aniline ring would be a key consideration.
Another strategy involves a radical-radical cross-coupling approach. In this scenario, both an aryl radical derived from the 4-methylaniline moiety and a thiyl radical from the 2-nitrophenylsulfenyl precursor would be generated simultaneously and subsequently coupled. researchgate.net The challenge in such a system lies in controlling the selective cross-coupling over homocoupling of the respective radicals.
The following table summarizes potential radical-mediated approaches:
| Radical Precursor (Sulfur Source) | Radical Precursor (Aniline Source) | Catalyst/Conditions | Potential Advantages |
| 2-Nitrobenzenethiol | 4-Methylaniline | Photocatalyst (e.g., Ru or Ir complex), visible light | Mild reaction conditions, good functional group tolerance. |
| Di-(2-nitrophenyl) disulfide | 4-Methylaniline | Photocatalyst, visible light | Avoids use of potentially odorous thiols. |
| 2-Nitrobenzenesulfonyl chloride | 4-Methylaniline | Reductive radical initiation | Utilizes a common and stable sulfonyl chloride precursor. |
N-Arylation Strategies for the Aniline Moiety
A crucial step in the synthesis of this compound is the formation of the bond between the nitrogen atom of the p-toluidine moiety and the 2-nitrophenylsulfenyl group. This can be achieved through direct N-arylation or transition-metal-catalyzed methods.
Direct N-Arylation Methods (e.g., using activated aryl halides)
Direct N-arylation involves the reaction of an amine with an activated aryl halide or a related electrophile. In the context of the target molecule, this would translate to the reaction of 4-methylaniline with a suitable 2-nitrophenylsulfenyl electrophile. A highly relevant and direct precursor for this transformation is 2-nitrobenzenesulfenyl chloride. researchgate.netsigmaaldrich.com
The reaction between 2-nitrobenzenesulfenyl chloride and 4-methylaniline would proceed via a nucleophilic substitution mechanism, where the nitrogen of the aniline attacks the electrophilic sulfur atom of the sulfenyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
A similar approach has been demonstrated in the synthesis of related sulfonamides, where an amine is reacted with a sulfonyl chloride. nih.gov While the reactivity of sulfenyl chlorides differs from sulfonyl chlorides, the fundamental principle of nucleophilic attack by the amine remains the same.
Palladium or Copper-Catalyzed N-Arylation
Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper, are powerful tools for the formation of C-N bonds and can be adapted for the synthesis of the target sulfanylaniline.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgnumberanalytics.comresearchgate.net A potential route to the target compound could involve the coupling of 4-methylaniline with a 2-halonitrobenzene derivative that already contains the sulfur linkage, or alternatively, the coupling of a pre-formed 4-methylphenylsulfenamide with a 2-halonitrobenzene. Recent developments have even shown the possibility of using nitroarenes directly as coupling partners in Buchwald-Hartwig type reactions, which could offer a more direct route. researchgate.netelsevierpure.comnih.gov
Copper-catalyzed N-arylation , often referred to as the Ullmann condensation, provides another viable pathway. mdpi.com This method typically involves the reaction of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions and with a broader substrate scope. researchgate.netorganic-chemistry.org For the synthesis of this compound, this could involve the copper-catalyzed reaction of 4-methylaniline with a suitable 2-halonitrophenylsulfide.
The following table outlines plausible N-arylation strategies:
| Coupling Partners | Catalyst System | Reaction Type | Key Features |
| 4-Methylaniline and 2-halonitrophenylsulfide | Pd(0) catalyst with phosphine (B1218219) ligand (e.g., BINAP, DPPF) | Buchwald-Hartwig Amination | High functional group tolerance, generally mild conditions. wikipedia.org |
| 4-Methylaniline and 2-halonitrophenylsulfide | Cu(I) or Cu(II) salt with a ligand (e.g., phenanthroline, diamine) | Ullmann Condensation | Cost-effective catalyst, suitable for a range of substrates. mdpi.comresearchgate.net |
| 4-Methylphenylamine and 2-nitroarylboronic acid | Cu(OAc)₂ | Chan-Lam Coupling | Often proceeds under mild, aerobic conditions. |
Functional Group Transformations and Protecting Group Strategies
The synthesis of this compound may also necessitate strategic functional group transformations and the use of protecting groups to ensure selectivity and prevent unwanted side reactions.
Selective Nitration or Reduction Pathways
The nitro group on the phenyl ring is a key feature of the target molecule. This group can either be introduced at a later stage of the synthesis through nitration or be present on a starting material and potentially be modified.
Selective Nitration: If a diaryl thioether lacking the nitro group is synthesized first, a subsequent nitration step would be required. The challenge here would be to achieve selective mono-nitration at the ortho position of the unsubstituted phenyl ring without affecting the p-toluidine moiety. The directing effects of the sulfide and the aniline groups would need to be carefully considered.
Selective Reduction: Conversely, one could start with a dinitro-substituted precursor and selectively reduce one of the nitro groups. The selective reduction of one nitro group in a polynitroaromatic compound is a well-established transformation. stackexchange.com Reagents such as sodium sulfide or polysulfides are known to selectively reduce one nitro group in the presence of another, often with a preference based on the electronic and steric environment of the nitro groups. stackexchange.com This could be a viable strategy if a dinitrophenyl sulfide derivative is a more accessible starting material.
Furthermore, the nitro group itself can be a precursor to other functional groups. For instance, it can be reduced to an amine, which could then be further functionalized. A variety of reagents are available for the reduction of aromatic nitro groups to amines, including catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) and metal-based reducing agents (e.g., SnCl₂, Fe/HCl). nih.gov The choice of reducing agent would depend on the compatibility with other functional groups in the molecule, such as the sulfenamide (B3320178) linkage.
Amino Protection and Deprotection (e.g., carbamate (B1207046) formation)
The amino group of 4-methylaniline is a nucleophilic and potentially reactive site. To prevent unwanted side reactions during the synthesis, it may be necessary to protect this group. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. scispace.comacsgcipr.orgjk-sci.comorganic-chemistry.orgnih.gov
The protection of 4-methylaniline can be readily achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov The resulting Boc-protected aniline can then be subjected to the desired synthetic transformations, such as the formation of the C-S bond.
Once the desired molecular framework is assembled, the Boc group can be removed to reveal the free amine. This is typically accomplished by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.comyoutube.com The lability of the Boc group under acidic conditions allows for its selective removal in the presence of other acid-sensitive groups if an orthogonal protection strategy is employed. organic-chemistry.org
The following table summarizes the use of the Boc protecting group:
| Step | Reagents and Conditions | Purpose |
| Protection | 4-Methylaniline, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | To prevent the amino group from participating in undesired reactions. nih.gov |
| Deprotection | Boc-protected sulfanylaniline, Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To restore the free amino functionality in the final product or at an intermediate stage. jk-sci.com |
Optimization of Reaction Conditions and Reaction Pathway Control
The primary and most established synthetic route to N-arylsulfenamides like this compound involves the reaction of a sulfenyl chloride with a primary or secondary amine. In this case, the synthesis would proceed via the reaction between 2-nitrobenzenesulfenyl chloride and 4-methylaniline (p-toluidine). The reaction produces the desired S-N bond along with a molecule of hydrochloric acid, which must be neutralized to prevent the protonation of the amine reactant and drive the reaction to completion.
Key to achieving high yield and purity is the meticulous optimization of several reaction parameters:
Base Selection: The choice of base is critical. It must be non-nucleophilic to avoid competing with the 4-methylaniline in reacting with the electrophilic sulfenyl chloride. Tertiary amines such as triethylamine (B128534) or pyridine (B92270) are commonly employed for this purpose. researchgate.net The base effectively scavenges the HCl generated during the reaction, forming a salt that can be easily removed during workup.
Solvent Effects: The reaction is typically performed in aprotic, non-polar, or moderately polar solvents to ensure the solubility of reactants while not interfering with the reaction mechanism. Dichloromethane (CH2Cl2) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. researchgate.net Other solvents like tetrahydrofuran (B95107) (THF) or diethyl ether may also be suitable.
Temperature Control: The formation of sulfenamides from sulfenyl chlorides is often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is crucial for controlling the reaction rate and minimizing the formation of byproducts.
Stoichiometry and Addition Rate: The stoichiometry of the reactants is generally a 1:1 molar ratio of the sulfenyl chloride to the amine, with a slight excess of the base (typically 1.1 to 1.5 equivalents). The controlled, slow addition of the sulfenyl chloride to the solution of the amine and base is essential for pathway control. This minimizes potential side reactions, such as the self-condensation of the sulfenyl chloride or the formation of disulfide impurities.
The table below illustrates hypothetical optimization findings for this synthesis, based on established principles for sulfenamide formation.
| Parameter | Condition A | Condition B | Condition C (Optimized) | Observed Outcome/Rationale |
|---|---|---|---|---|
| Solvent | Toluene | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) | CH2Cl2 generally offers better solubility for reactants and the resulting hydrochloride salt byproduct compared to less polar solvents like toluene. |
| Base | None | Pyridine | Triethylamine (TEA) | Absence of base leads to amine protonation and low yield. TEA is a stronger, non-nucleophilic base than pyridine, often leading to faster and cleaner reactions. |
| Temperature | 50 °C | 25 °C (Room Temp.) | 0 °C to 25 °C | Elevated temperatures can lead to decomposition of the sulfenyl chloride and side-product formation. Starting at 0 °C provides better control over the exothermic reaction. |
| Yield/Purity | Low / Poor | Moderate / Good | High / Excellent | The combination of an appropriate solvent, an effective base, and controlled temperature is crucial for maximizing yield and purity. |
Green Chemistry Principles in the Synthesis of the Compound
Applying the principles of green chemistry to the synthesis of this compound involves developing alternative pathways that are safer, more efficient, and produce less waste. mit.edu A prominent green alternative to the classical sulfenyl chloride method is the direct oxidative coupling of a thiol with an amine. nih.govresearchgate.net This approach would involve reacting 2-nitrothiophenol with 4-methylaniline using an oxidant.
The adherence to green chemistry principles can be evaluated as follows:
Waste Prevention and Atom Economy: The classical synthesis generates a stoichiometric amount of hydrochloride salt as waste. In contrast, direct oxidative coupling reactions can be designed to have water as the only byproduct, significantly improving the atom economy and reducing waste. nih.gov
Use of Safer Solvents and Reagents: The classical method often uses hazardous chlorinated solvents like dichloromethane. researchgate.net Green chemistry encourages the use of safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or even water. nih.gov Furthermore, direct coupling avoids the need to prepare and handle sulfenyl chlorides, which are often unstable and corrosive. nih.gov
Catalysis over Stoichiometric Reagents: Many modern oxidative coupling methods rely on catalytic amounts of a transition metal (e.g., copper) or an organocatalyst. researchgate.net Catalytic processes are superior to stoichiometric ones as they reduce waste and allow for reactions to proceed under milder conditions.
The following table compares the traditional synthetic approach with a potential green alternative.
| Principle | Traditional Method (Sulfenyl Chloride) | Green Alternative (Oxidative Coupling) | Green Advantage |
|---|---|---|---|
| Starting Materials | 2-nitrobenzenesulfenyl chloride, 4-methylaniline | 2-nitrothiophenol, 4-methylaniline | Avoids synthesis and handling of unstable/corrosive sulfenyl chloride. nih.gov |
| Solvent | Dichloromethane (Problematic) | 2-MeTHF (Greener) or Water | Reduces use of hazardous and environmentally persistent solvents. nih.gov |
| Reagents | Stoichiometric base (e.g., Triethylamine) | Catalytic amount of metal or organocatalyst | Reduces waste, increases atom economy. |
| Primary Byproduct | Triethylammonium chloride | Water (with certain oxidants) | Benign byproduct, easier workup, less environmental impact. |
| Energy Use | Often requires cooling (0 °C) | Can often be run at ambient temperature | Higher energy efficiency. sci-hub.se |
In-Depth Structural and Spectroscopic Analysis of this compound
A comprehensive examination of the molecular architecture and advanced characterization of the chemical compound this compound reveals significant details about its structure and electronic properties. Through a multi-faceted approach employing high-resolution spectroscopic and crystallographic techniques, a thorough understanding of this molecule has been sought.
Following extensive research, it has been determined that detailed, publicly available experimental data specifically for the compound "this compound" is not present in the referenced scientific literature. The synthesis and/or comprehensive characterization of this exact molecule, as outlined in the requested article structure, has not been found in broad chemical databases and research repositories.
General synthetic methods for creating similar diaryl thioether linkages, such as the nucleophilic aromatic substitution reaction between a thiophenol and a nitro-substituted aryl halide, are well-established. For instance, the reaction of p-thiocresol (4-methylthiophenol) with 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene (B31998) would be a logical synthetic route to the target compound. However, specific literature detailing this reaction and the subsequent detailed spectroscopic and crystallographic analysis of the product, "this compound," could not be located.
The provided outline requires specific, data-driven content for sections including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction Analysis. This includes the creation of data tables for NMR chemical shifts, FT-IR vibrational modes, and crystallographic parameters like torsion angles.
Without access to primary research data from the synthesis and analysis of "this compound," it is not possible to provide a scientifically accurate and non-hypothetical article that adheres to the strict content requirements of the prompt. The generation of such an article would necessitate speculation or the fabrication of data, which would compromise the integrity of the scientific information presented.
Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified detailed structural and spectroscopic data cannot be generated at this time.
Structural Elucidation and Advanced Characterization Techniques
Single Crystal X-ray Diffraction Analysis for Solid-State Structure
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
There is no published data on the crystal structure of 4-methyl-N-(2-nitrophenyl)sulfanylaniline. Therefore, an analysis of its crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be provided.
Polymorphism Studies
No studies concerning the polymorphism of this compound have been found in the public domain.
Computational and Theoretical Investigations of 4 Methyl N 2 Nitrophenyl Sulfanylaniline
Prediction of Molecular Reactivity Descriptors (e.g., Fukui Functions, Local Softness)
Computational chemistry provides powerful tools to predict the reactivity of a molecule. For 4-methyl-N-(2-nitrophenyl)sulfanylaniline, molecular reactivity descriptors derived from Density Functional Theory (DFT) offer insights into its chemical behavior. These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.
Fukui functions, f(r), are central to this analysis as they indicate the change in electron density at a specific point in the molecule when the total number of electrons is altered. mdpi.com They are condensed to atomic sites to predict local reactivity. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (measures reactivity upon electron addition).
f-(r): for electrophilic attack (measures reactivity upon electron removal).
f0(r): for radical attack.
A higher value of the Fukui function at a particular atomic site suggests a higher reactivity at that location. For instance, the site with the largest f+(r) is the most likely to be attacked by a nucleophile, while the site with the highest f-(r) is the most susceptible to an electrophilic attack. researchgate.net
Local softness (s) is another related descriptor, which is calculated by multiplying the global softness (S) of the molecule by the Fukui function. It provides a measure of the reactivity of a specific atom within the molecule.
In the case of this compound, the presence of electron-withdrawing nitro (-NO₂) and sulfanyl (B85325) (-S-) groups, along with an electron-donating methyl (-CH₃) group, creates a complex electronic environment. The nitro group, being a strong electron attractor, significantly influences the distribution of the frontier molecular orbitals (HOMO and LUMO), which are fundamental to calculating Fukui functions. mdpi.com Theoretical studies on similar nitroaromatic compounds have shown that the nitro group often leads to low values of the electrophilic Fukui function (f⁻) in many parts of the molecule. mdpi.com
The predicted reactive sites for this compound would likely be distributed across the aromatic rings and the heteroatoms. The nitrogen and oxygen atoms of the nitro group, as well as the sulfur and nitrogen atoms of the sulfanylaniline bridge, are expected to be key sites for interactions.
Table 1: Hypothetical Fukui Function and Local Softness Values for Selected Atoms in this compound
This table presents representative data on the Fukui function and local softness for selected atoms in this compound, as would be predicted by DFT calculations. The values indicate the most probable sites for nucleophilic and electrophilic attacks.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Local Softness (s+) | Local Softness (s-) |
| S1 | 0.085 | 0.092 | 0.425 | 0.460 |
| N(amine) | 0.110 | 0.050 | 0.550 | 0.250 |
| C(ipso-nitro) | 0.150 | 0.020 | 0.750 | 0.100 |
| O(nitro) | 0.125 | 0.035 | 0.625 | 0.175 |
| C(para-methyl) | 0.045 | 0.130 | 0.225 | 0.650 |
Theoretical Studies on Intramolecular Hydrogen Bonding and Conformational Stability
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Theoretical studies, particularly using DFT, are instrumental in exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them.
A key structural feature that can significantly influence the conformational stability of this molecule is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the secondary amine (N-H) and one of the oxygen atoms of the ortho-positioned nitro group (-NO₂). This interaction would lead to the formation of a pseudo-six-membered ring, which can enhance the stability of that particular conformation.
Theoretical investigations would typically involve:
Conformational Search: Identifying all possible low-energy conformations by systematically rotating the single bonds, particularly the C-N, N-S, and S-C bonds.
Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minima on the potential energy surface.
Frequency Calculations: Confirming that the optimized structures are true minima (no imaginary frequencies) and calculating their thermodynamic properties.
The relative energies of the different conformers determine their population at a given temperature. The presence of an intramolecular hydrogen bond is expected to significantly lower the energy of the conformer in which it occurs, making it more stable. Studies on similar molecules, such as ortho-substituted phenols and anilines, have demonstrated the importance of such interactions in dictating the preferred conformation. nih.govnih.gov
The strength of the N-H···O intramolecular hydrogen bond can be further analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. rsc.org These methods provide information about the electron density at the bond critical point between the hydrogen and the acceptor atom, which correlates with the strength of the hydrogen bond.
Table 2: Calculated Relative Energies and Key Dihedral Angles for Plausible Conformers of this compound
This table provides hypothetical data from a conformational analysis of this compound. The data illustrates the energy differences between a conformer with an intramolecular hydrogen bond and one without, along with the defining dihedral angles.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-N-C) (°) | Dihedral Angle (C-C-N-O) (°) | H-Bond Distance (N-H···O) (Å) |
| A (H-bonded) | 0.00 | 85.3 | 0.5 | 1.95 |
| B (non-H-bonded) | 4.50 | 175.8 | 178.2 | 3.50 |
Reactivity and Chemical Transformations of 4 Methyl N 2 Nitrophenyl Sulfanylaniline
Reactions Involving the Sulfanyl (B85325) Linkage
The sulfur atom in the sulfanyl linkage is susceptible to a range of chemical transformations, including oxidation, bond cleavage, and intramolecular rearrangements.
The sulfur atom in diaryl sulfides can be readily oxidized to form the corresponding sulfoxides and sulfones. While specific studies on 4-methyl-N-(2-nitrophenyl)sulfanylaniline are not prevalent, the oxidation of analogous diaryl sulfides is a well-established transformation. The reaction typically proceeds sequentially, with the sulfoxide (B87167) being an intermediate in the formation of the sulfone. The choice of oxidizing agent and reaction conditions determines the final product.
Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The reaction is often carried out in a suitable solvent such as acetic acid or a mixture of organic solvents with water.
Table 1: Oxidation of the Sulfanyl Linkage
| Product | Typical Reagents | Reaction Conditions |
|---|---|---|
| 4-methyl-N-(2-nitrophenyl)sulfinyl-aniline (Sulfoxide) | Hydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (m-CPBA) | Controlled temperature, often below room temperature to prevent over-oxidation. |
The carbon-sulfur bonds in diaryl sulfides can be cleaved under certain reductive or oxidative conditions, or through the action of specific reagents. In the context of molecules containing a nitro group, reductive cleavage can sometimes compete with the reduction of the nitro group itself. Transition metals are often employed to facilitate C-S bond cleavage. nih.gov
The cleavage of the C-S bond in N-aryl-2-nitrophenyl sulfides can be a key step in the synthesis of various heterocyclic compounds. The specific products of the cleavage would depend on the reagents and reaction mechanism.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In molecules like this compound, the presence of an electron-withdrawing nitro group ortho to the sulfanyl linkage makes the aromatic ring susceptible to nucleophilic attack. researchgate.net The amino group of the p-toluidine (B81030) moiety can, under basic conditions, act as an intramolecular nucleophile.
This rearrangement would involve the attack of the deprotonated amino group onto the carbon atom of the nitrophenyl ring that is bonded to the sulfur, leading to the formation of a spirocyclic intermediate known as a Meisenheimer complex. Subsequent cleavage of the C-S bond results in the formation of a new N-C bond, yielding a phenothiazine-like derivative. The feasibility and outcome of the Smiles rearrangement are highly dependent on the specific substitution pattern and reaction conditions. benthamopen.commdpi.com
Reactions at the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to various nitrogen-containing functionalities and participation in nucleophilic aromatic substitution reactions.
The reduction of the nitro group is a fundamental reaction in organic synthesis. Depending on the reducing agent and reaction conditions, the nitro group in this compound can be converted into an amino, azoxy, or azo group. wikipedia.org
Reduction to an Amino Group: This is the most common transformation and can be achieved using a variety of reagents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is highly effective. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron, zinc, or tin in acidic media are also widely used. wikipedia.orgcommonorganicchemistry.com The product of this reaction would be N¹,S-bis(4-methylphenyl)-2-aminobenzene-1-sulfenamide.
Reduction to Azoxy and Azo Derivatives: Milder reducing agents or specific reaction conditions can lead to the partial reduction of the nitro group, resulting in the formation of azoxy or azo compounds. For instance, reduction with sodium arsenite or glucose in alkaline solution can yield azoxy derivatives. More vigorous reduction, for example with zinc dust in alkaline solution, can produce the corresponding azo compound.
Table 2: Reduction of the Nitro Group
| Product Type | Typical Reagents |
|---|---|
| Amino | H₂/Pd/C, SnCl₂/HCl, Fe/HCl |
| Azoxy | Na₃AsO₃, Glucose (alkaline) |
The nitro group is a strong electron-withdrawing group, which activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SNAr). wikipedia.org The ortho and para positions relative to the nitro group are particularly activated. In this compound, the positions ortho and para to the nitro group on the 2-nitrophenyl ring are susceptible to attack by strong nucleophiles.
A nucleophile can displace a suitable leaving group at these positions. While there is no inherent leaving group other than potentially the sulfanyl aniline (B41778) moiety itself in a more complex reaction, this inherent reactivity is a key feature of the molecule. For SNAr to occur with an external nucleophile, a different substrate with a leaving group like a halide on the nitro-activated ring would typically be required. However, the principle of activation by the nitro group remains a core aspect of the molecule's reactivity profile. researchgate.netbeilstein-journals.orgyoutube.com The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgnih.gov
Reactions at the Aniline Nitrogen
The lone pair of electrons on the aniline nitrogen atom is a key site for chemical reactivity, participating in alkylation, acylation, sulfonylation, and protonation reactions.
N-Alkylation, N-Acylation, and N-Sulfonylation Reactions
The secondary amine functionality of this compound allows for the introduction of various substituents onto the nitrogen atom.
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. The reaction of diarylamines with alkyl halides, such as methyl iodide, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net For instance, the N-alkylation of diarylamines has been achieved using catalytic amounts of tris(pentafluorophenyl)borane (B72294) with aryl esters as the alkylating agents, yielding N-alkylated products in good to excellent yields. researchgate.net This suggests that this compound could be similarly alkylated under appropriate conditions. Palladium-catalyzed N-alkylation reactions have also emerged as efficient methods for the synthesis of N-alkylated amines. youtube.com
N-Acylation: Acylation of the aniline nitrogen can be readily accomplished using acyl halides or anhydrides. Acyl chlorides are highly reactive electrophiles and are effective for acylating even less reactive amines like diarylamines. youtube.com The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. Green and efficient methods for N-acylation of amines have been developed using benzotriazole (B28993) chemistry in water, which could be applicable to this compound. researchgate.net
N-Sulfonylation: The nitrogen can also undergo sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction leads to the formation of a stable sulfonamide linkage. A facile and efficient procedure for the N-sulfonylation of various amines, amides, and anilides has been reported using p-TsCl in the presence of atomized sodium in a mixture of ethanol (B145695) and THF under sonic conditions. researchgate.netyoutube.com This method has been shown to be effective for the synthesis of 4-methyl-N-phenylbenzenesulfonamide and could likely be applied to this compound. researchgate.netyoutube.com
A summary of representative N-substitution reactions is presented in the table below.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |
Protonation Behavior and Basicity Studies
The basicity of this compound is influenced by the electronic effects of the substituents on the aniline nitrogen. The lone pair on the nitrogen atom can accept a proton, and the availability of this lone pair determines the basicity of the molecule. libretexts.org
The basicity of substituted anilines is often quantified by the pKa of their conjugate acids. For comparison, the pKa of the anilinium ion is about 4.6. Electron-donating groups increase the pKa, while electron-withdrawing groups decrease it. youtube.com For example, p-nitroaniline is significantly less basic (pKa of its conjugate acid is around 1.0) than aniline due to the strong electron-withdrawing nitro group. rsc.org Given the presence of the strongly deactivating 2-nitrophenylsulfenyl group, the basicity of this compound is expected to be considerably lower than that of aniline and even p-nitroaniline.
Electrophilic Aromatic Substitution on the Methyl-Substituted Phenyl Ring
The p-methyl substituted phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is determined by the directing effects of the substituents already present on the ring, namely the methyl group and the N-(2-nitrophenyl)sulfanylanilino group.
The methyl group (-CH₃) is an activating, ortho-, para-directing group. The N-(2-nitrophenyl)sulfanylanilino group [-NH-S-Ar(NO₂)] is more complex. The nitrogen atom, with its lone pair, can donate electron density to the ring through resonance, which is an activating and ortho-, para-directing effect. However, the bulky and electron-withdrawing 2-nitrophenylsulfenyl moiety will also exert steric hindrance and inductive effects.
The table below summarizes the expected directing effects for common electrophilic aromatic substitution reactions.
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | 2-Nitro-4-methyl-N-(2-nitrophenyl)sulfanylaniline |
| Halogenation | Br⁺, Cl⁺ | 2-Bromo/Chloro-4-methyl-N-(2-nitrophenyl)sulfanylaniline |
| Friedel-Crafts Alkylation | R⁺ | 2-Alkyl-4-methyl-N-(2-nitrophenyl)sulfanylaniline |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4-methyl-N-(2-nitrophenyl)sulfanylaniline |
Mechanistic Investigations of Novel Reactions
While specific mechanistic studies on this compound are not extensively reported, the structural motifs within the molecule suggest potential for interesting and novel reactivity. For instance, diarylamines are known to act as radical-trapping antioxidants, and their catalytic mechanism has been the subject of computational and experimental studies. youtube.com These studies suggest that under certain conditions, diarylamines can undergo complex reaction pathways involving radical intermediates.
Furthermore, the presence of the sulfur atom and the nitro group opens up possibilities for intramolecular cyclization reactions or rearrangements under specific conditions, such as reductive or photochemical methods. Mechanistic investigations into the reductive functionalization of nitro compounds catalyzed by iron complexes have highlighted the involvement of nitroso intermediates. Similar intermediates could be relevant in the reactions of this compound. Theoretical studies on the antioxidant mechanism of diarylamines have also been conducted using density functional theory (DFT), providing insights into bond dissociation enthalpies and reaction pathways. youtube.com Such computational approaches could be invaluable in predicting and understanding novel reactions of this compound.
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
Rational Design of Structural Modifications and Substituent Effects
The rational design of analogues of 4-methyl-N-(2-nitrophenyl)sulfanylaniline is predicated on understanding the role of each structural component: the p-toluidine (B81030) ring, the 2-nitrophenylamine moiety, and the sulfide (B99878) bridge. Modifications are planned to systematically alter the steric and electronic characteristics of the molecule. nih.gov The existing substituents serve as a baseline; the methyl group on the p-toluidine ring is a weak electron-donating group (EDG), while the amino group is a stronger EDG. Conversely, the nitro group on the other ring is a powerful electron-withdrawing group (EWG). This push-pull system influences the electron density across the sulfide linker.
The position of substituents is also a critical design parameter. Moving the nitro group from the ortho to the para position on the second ring would change its steric hindrance and its electronic influence on the sulfide bridge and the aniline (B41778) nitrogen. Structure-activity relationship (SAR) studies on analogous N-arylpiperazine compounds have demonstrated that such positional shifts are key determinants of biological activity. mdpi.com Therefore, a rational design approach would involve creating a matrix of analogues with varied substituents at different positions on both aromatic rings to systematically probe the structure-property landscape.
Synthesis of Positional Isomers and Ring-Substituted Analogues
The synthesis of this compound and its analogues relies on established methods for C-S bond formation to create unsymmetrical diaryl sulfides. mdpi.comresearchgate.net Transition-metal-catalyzed cross-coupling reactions are among the most efficient and widely used strategies. nih.gov For example, the palladium- or copper-catalyzed coupling of an aryl halide with an aryl thiol is a common approach. To synthesize the parent compound, this could involve reacting 4-methylthiophenol with 2-chloro- or 2-bromonitrobenzene followed by amination, or more directly, coupling p-toluidine-derived thiols or disulfides with a suitable nitro-substituted phenyl halide.
The synthesis of positional isomers, such as an analogue with a para-nitro group (4-methyl-N-(4-nitrophenyl)sulfanylaniline), would simply require using a different starting material, in this case, a 4-nitro-substituted phenyl halide or thiol. The synthesis of ring-substituted analogues involves using appropriately functionalized precursors. A wide array of functional groups, including other alkyls, halogens, and methoxy (B1213986) groups, are generally well-tolerated in these coupling reactions. acs.org
Another effective method is the nucleophilic aromatic substitution (SNAr) of highly activated nitroarenes. researchgate.net A thiol, such as 4-methylthiophenol, can displace a nitro group or a halide from an activated ring, particularly when additional electron-withdrawing groups are present. researchgate.net One-pot procedures that involve the in-situ cleavage of disulfide bonds followed by S-arylation have also been developed, providing an efficient route to diaryl sulfides. researchgate.net
Table 1: Synthetic Approaches to Ring-Substituted Analogues This interactive table outlines potential synthetic routes to create diverse analogues based on the core structure.
| Aryl Thiol Component | Aryl Halide/Nitroarene Component | Catalyst/Conditions | Resulting Analogue Substructure |
| 4-Methylthiophenol | 1-Chloro-2-nitrobenzene (B146284) | CuI, Base (e.g., K₂CO₃) | 4-Methyl-(2-nitrophenyl)sulfide core |
| 4-Chlorothiophenol | 1-Bromo-2-nitrobenzene | Pd catalyst, Ligand, Base | 4-Chloro-(2-nitrophenyl)sulfide core |
| 4-Methoxythiophenol | 2,4-Dinitrochlorobenzene | SNAr, Base (e.g., Cs₂CO₃) | 4-Methoxy-(2,4-dinitrophenyl)sulfide core |
| Thiophenol | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | CuI, Ligand | (2-Nitro-4-trifluoromethylphenyl)sulfide core |
Preparation of Nitrogen and Sulfur Heterocyclic Analogues
Replacing one or both of the phenyl rings in this compound with heterocyclic systems can significantly alter its properties. Diaryl and heteroaryl sulfides can be synthesized using mild, one-pot procedures that tolerate a variety of sensitive heterocycles. acs.org A common method involves the in-situ formation of a reactive sulfenyl chloride from a thiol, which is then trapped with an arylzinc or heteroarylzinc reagent. acs.org This approach is compatible with N-heterocycles like pyrimidines, imidazoles, tetrazoles, and oxadiazoles. acs.org
For example, to create a heterocyclic analogue, one could start with 4-methylthiophenol and couple it with a halogenated nitro-heterocycle, such as 2-chloro-3-nitropyridine. Conversely, a mercapto-substituted heterocycle could be coupled with a substituted nitrobenzene. Furthermore, the diaryl sulfide core itself can serve as a precursor for the construction of more complex fused heterocyclic systems. tandfonline.com For instance, diaryl sulfides containing amino groups can undergo cyclocondensation reactions to form benzothiazine or related structures. researchgate.net
Correlation of Structural Variations with Electronic Properties and Theoretical Reactivity
The structural modifications detailed above directly impact the electronic properties and theoretical reactivity of the resulting analogues. The interplay between electron-donating and electron-withdrawing substituents across the sulfide bridge is key. Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing these effects. nih.govwhiterose.ac.uk
Studies on sulfur-substituted systems show that the sulfide linker can facilitate intraligand charge-transfer (ICT) from the donor portion of the molecule to the acceptor portion. nih.gov The extent of this charge transfer is highly dependent on the nature and position of the substituents.
Electron-Donating Groups (EDGs) : Adding EDGs like -OCH₃ or increasing alkyl substitution on the p-toluidine ring enhances its donor character. This increases the electron density on the sulfur atom and raises the energy of the Highest Occupied Molecular Orbital (HOMO), potentially making the compound more susceptible to oxidation.
Electron-Withdrawing Groups (EWGs) : Adding further EWGs like -CF₃ or a second nitro group to the nitrophenylamine ring enhances its acceptor character. acs.org This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and can make the aromatic rings more susceptible to nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) studies on related compounds correlate structural descriptors with biological or chemical activity. researchgate.netresearchgate.net Similar principles can be applied to predict theoretical reactivity. For example, calculated properties like molecular electrostatic potential, dipole moment, and HOMO-LUMO energy gaps can serve as reactivity indices.
Table 2: Predicted Electronic Effects of Substituents on Analogues This table illustrates the general correlation between substituent type and electronic properties.
| Ring | Substituent | Substituent Type | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |
| Ring A (p-toluidine) | -OCH₃ (in place of -CH₃) | Strong EDG | Increase | Minor Change | Decrease |
| Ring A (p-toluidine) | -Cl (added) | EWG | Decrease | Minor Change | Increase |
| Ring B (nitroaniline) | -CF₃ (added) | Strong EWG | Minor Change | Decrease | Decrease |
| Ring B (nitroaniline) | -NO₂ (moved to para) | EWG | Minor Change | Decrease (relative to ortho) | Decrease (relative to ortho) |
Development of Libraries of Related Compounds via Combinatorial Chemistry Approaches
To efficiently explore the structure-activity relationships of this compound analogues, combinatorial chemistry approaches can be employed to generate large libraries of related compounds. The goal is to rapidly produce structural diversity for high-throughput screening. acs.org Efficient, high-yielding, and functional-group-tolerant reactions are essential for library synthesis.
The development of one-pot, multi-component reactions for diaryl sulfide synthesis is particularly amenable to combinatorial strategies. researchgate.net For example, a library could be constructed by reacting a small set of diverse aryl thiols with a large set of diverse aryl halides in a parallel synthesizer. Solution-phase synthesis using polymer-supported reagents or catalysts can also facilitate purification by allowing for simple filtration to remove excess reagents and byproducts. nih.gov
The creation of a library of functionalized heterocyclic sulfides has been proposed as a method to explore the biological activity of these scaffolds. acs.org By leveraging robust synthetic protocols, such as the coupling of thiols with arylzinc reagents, a diverse collection of analogues with variations in both the aromatic/heterocyclic rings and the substitution patterns can be assembled for systematic evaluation. acs.org
Advanced Research Applications in Chemical Science
Applications in Coordination Chemistry and Catalysis
The potential of a molecule to act as a ligand for transition metals is a significant area of chemical research, often leading to the development of novel catalysts. This section explores the documented applications of 4-methyl-N-(2-nitrophenyl)sulfanylaniline in these fields.
Investigation as a Ligand for Transition Metal Complexes
A thorough review of available scientific literature reveals no specific studies investigating this compound as a ligand for the formation of transition metal complexes. There are no published data on its coordination behavior, the types of metal ions it can bind, or the structural characteristics of any resulting complexes.
Development of Homogeneous and Heterogeneous Catalysts Utilizing the Compound or Its Complexes
Consistent with the lack of information on its coordination chemistry, there are no reports on the development or application of this compound or its potential metal complexes as either homogeneous or heterogeneous catalysts. The catalytic activity of this specific compound remains an unexplored area of chemical research.
Exploration in Materials Science
The unique electronic and structural properties of organic molecules can lead to their application in advanced materials. This section examines the research into the material properties of this compound.
Studies on Non-linear Optical (NLO) Properties
There is no available scientific literature detailing studies on the non-linear optical (NLO) properties of this compound. While related compounds containing nitroaniline moieties have been investigated for such properties, no specific data exists for this particular molecule.
Potential as Components in Optoelectronic Devices
Currently, there are no published research articles that explore the potential of this compound as a component in optoelectronic devices, such as organic semiconductors or fluorescent probes. Its suitability for these applications has not been reported in the scientific literature.
Role as a Key Intermediate in Multi-Step Organic Synthesis
Beyond the synthesis of the compound itself, its utility as a building block in more complex molecular architectures is a key indicator of its synthetic value.
A review of the literature indicates that there are no documented examples of this compound being used as a key intermediate in any multi-step organic synthesis to produce other target molecules. Its role in synthetic chemistry appears to be limited to its own preparation.
An exploration of the chemical compound This compound reveals a molecule at the intersection of several important classes of organic chemistry, including diaryl sulfides and sulfenamides. While its specific properties and applications are not extensively documented, its structure provides a fertile ground for discussing future research directions and emerging trends in synthetic and materials chemistry. This article will focus solely on the prospective avenues of research for this compound, structured around key areas of modern chemical innovation.
Future Research Directions and Emerging Trends
The future research landscape for 4-methyl-N-(2-nitrophenyl)sulfanylaniline is rich with possibilities, spanning from fundamental synthetic methodology to the application of cutting-edge computational and artificial intelligence tools.
Q & A
(Basic) What are the optimal synthetic routes and purification strategies for 4-methyl-N-(2-nitrophenyl)sulfanylaniline?
Methodological Answer:
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1 : React 4-methylaniline with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.
- Step 2 : Reduce the nitro group selectively using catalytic hydrogenation (Pd/C, H₂) to avoid cleavage of the sulfonamide bond .
- Purification : Use membrane-based separation (e.g., nanofiltration) to isolate the product from byproducts, leveraging advances in membrane technology for high-purity yields .
- Characterization : Validate via single-crystal X-ray diffraction (as in ) and NMR (¹H/¹³C) to confirm regiochemistry and purity.
(Advanced) How can computational modeling resolve ambiguities in the compound’s reactivity and electronic structure?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict:
- Electrophilic Sites : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive centers for sulfonamide bond formation .
- Solvent Effects : Use COSMO-RS simulations to model solvation energetics and optimize reaction conditions .
- Validation : Cross-reference computed IR/Raman spectra with experimental data to resolve discrepancies in vibrational assignments .
(Basic) What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (in DMSO-d₆) identifies methyl (δ 2.3 ppm) and aromatic protons (δ 7.1–8.2 ppm). ¹³C NMR confirms sulfonamide connectivity (C-S at δ 45–50 ppm) .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns to verify molecular formula (e.g., C₁₃H₁₂N₂O₂S) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) using synchrotron radiation .
(Advanced) How do conflicting data on the compound’s thermal stability arise, and how can they be reconciled?
Methodological Answer:
Discrepancies in thermogravimetric analysis (TGA) may stem from:
- Sample Purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Address via iterative recrystallization .
- Experimental Conditions : Varying heating rates (5°C/min vs. 10°C/min) affect observed stability. Standardize protocols using factorial design (e.g., 2³ factorial experiments) to isolate variables .
- Theoretical Modeling : Compare DFT-derived activation energies for decomposition pathways with experimental TGA to identify dominant mechanisms .
(Basic) What are the environmental implications of this compound, and how are they assessed?
Methodological Answer:
- Fate Studies : Use gas chromatography-mass spectrometry (GC-MS) to track atmospheric degradation products (e.g., NOx or sulfonic acids) under simulated UV exposure .
- Ecotoxicology : Apply OECD Test Guideline 201 (algae growth inhibition) to evaluate aquatic toxicity. Correlate results with LogP values (computed via ChemAxon) to predict bioaccumulation .
(Advanced) How can heterogeneous catalysis improve the sustainability of its synthesis?
Methodological Answer:
- Catalyst Design : Immobilize Pd nanoparticles on mesoporous silica (SBA-15) for nitro group reduction, enhancing recyclability and reducing metal leaching .
- Process Optimization : Use response surface methodology (RSM) to model variables (temperature, catalyst loading, solvent ratio) and minimize energy consumption .
- Life Cycle Analysis (LCA) : Compare traditional vs. catalytic routes using SimaPro software to quantify reductions in E-factor (kg waste/kg product) .
(Basic) What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicity Screening : Follow EPA DSSTox guidelines (e.g., acute oral toxicity testing in rodents) to establish LD₅₀ values .
- Operational Controls : Use gloveboxes with HEPA filtration during synthesis to prevent inhalation of nitro-containing particulates .
- Waste Management : Neutralize reaction byproducts (e.g., sulfonic acids) with CaCO₃ before disposal .
(Advanced) How can advanced separation techniques address challenges in isolating enantiomers or polymorphs?
Methodological Answer:
- Chiral Resolution : Employ cellulose-based chiral stationary phases (CSPs) in HPLC to separate enantiomers. Optimize mobile phase (hexane/isopropanol) via Box-Behnken experimental design .
- Polymorph Screening : Use high-throughput crystallization robots (e.g., Crystal16) to identify stable forms. Validate with synchrotron powder XRD .
(Basic) How is the compound’s solubility profile determined, and what solvents are optimal?
Methodological Answer:
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) using molecular dynamics (MD) simulations. Validate via shake-flask method in DMSO, THF, and chloroform .
- Co-solvency : Apply the Yalkowsky equation to design ethanol-water mixtures for enhanced solubility in biological assays .
(Advanced) What interdisciplinary approaches can elucidate its biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., cytochrome P450). Validate via surface plasmon resonance (SPR) .
- Metabolomics : Apply LC-QTOF-MS to profile metabolic products in HepG2 cell lines, identifying potential toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
